molecular formula C14H11Cl2N3O4 B4567872 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea

Cat. No.: B4567872
M. Wt: 356.2 g/mol
InChI Key: JEILCLYFRMCDHQ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, each substituted with different functional groups. The first aromatic ring contains two chlorine atoms at the 2 and 3 positions, while the second aromatic ring has a methoxy group at the 2 position and a nitro group at the 5 position. This unique combination of substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea typically involves the reaction of 2,3-dichloroaniline with 2-methoxy-5-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3-Dichloroaniline+2-Methoxy-5-nitrophenyl isocyanateThis compound\text{2,3-Dichloroaniline} + \text{2-Methoxy-5-nitrophenyl isocyanate} \rightarrow \text{this compound} 2,3-Dichloroaniline+2-Methoxy-5-nitrophenyl isocyanate→this compound

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2,3-Dichlorophenyl)-3-(2-amino-5-nitrophenyl)urea.

    Reduction: Formation of 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-aminophenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)urea: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(2,3-Dichlorophenyl)-3-(2-nitrophenyl)urea: Lacks the methoxy group, affecting its reactivity and applications.

    1-(2,3-Dichlorophenyl)-3-(2-methoxy-4-nitrophenyl)urea: The position of the nitro group is different, leading to variations in its chemical behavior.

Uniqueness

1-(2,3-Dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea is unique due to the specific combination of substituents on the aromatic rings. The presence of both the methoxy and nitro groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4/c1-23-12-6-5-8(19(21)22)7-11(12)18-14(20)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEILCLYFRMCDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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